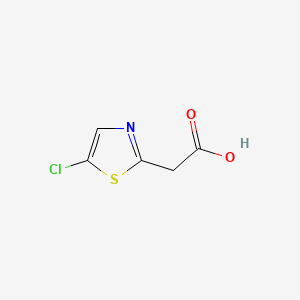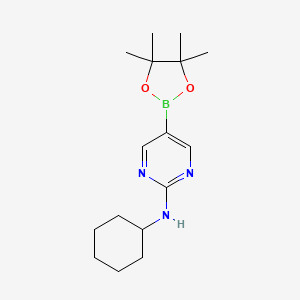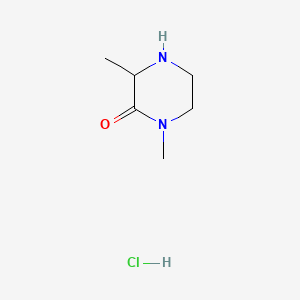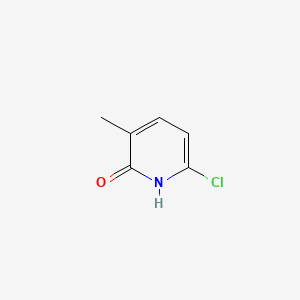![molecular formula C14H8ClF3O3 B572674 2-Chlor-4-[2-(Trifluormethoxy)phenyl]benzoesäure CAS No. 1261840-24-7](/img/structure/B572674.png)
2-Chlor-4-[2-(Trifluormethoxy)phenyl]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid: is an organic compound with the molecular formula C14H8ClF3O3 . It is a derivative of benzoic acid, characterized by the presence of a chloro group at the second position and a trifluoromethoxyphenyl group at the fourth position.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and materials to impart unique properties, such as increased thermal stability and chemical resistance.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biochemical Studies: It can be used as a probe in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine:
Therapeutic Agents: The compound’s derivatives may exhibit therapeutic properties, making them useful in developing new medications for various diseases.
Industry:
Agricultural Chemicals: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants and pests.
Chemical Manufacturing: The compound can serve as an intermediate in the production of other valuable chemicals and materials
Wirkmechanismus
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that it may interact with its targets through covalent bonding. The trifluoromethoxy group in the compound could potentially enhance its binding affinity to its targets.
Biochemische Analyse
Cellular Effects
Its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, requires further study .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 2-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chlorobenzoic acid with 2-(trifluoromethoxy)phenylboronic acid.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide (NaOH), can facilitate substitution reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Reactions: Substituted derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Alcohol derivatives of the compound.
Oxidation Reactions: Oxidized derivatives with higher oxidation states.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(trifluoromethoxy)benzoic acid: A closely related compound with similar structural features but lacking the phenyl group.
4-(Trifluoromethyl)benzoic acid: Another related compound with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Chloro-4-(trifluoromethoxy)benzoic acid: A positional isomer with the chloro group at the third position instead of the second
Uniqueness: 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is unique due to the presence of both a chloro group and a trifluoromethoxyphenyl group, which impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKFRIGCWWRDCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742698 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261840-24-7 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)



![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)


![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)



![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)


